molecular formula C17H19NO5S B2509048 2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate CAS No. 2415632-42-5

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate

Cat. No.: B2509048
CAS No.: 2415632-42-5
M. Wt: 349.4
InChI Key: PYHSEWJZFCMCDZ-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate is an organic compound with a complex structure that includes an acetamido group, an ethyl group, a methoxy group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Acetamidophenyl 5-ethyl-2-methoxybenzene-1-sulfonate include other benzene derivatives with acetamido, ethyl, methoxy, and sulfonate groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

(2-acetamidophenyl) 5-ethyl-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-13-9-10-16(22-3)17(11-13)24(20,21)23-15-8-6-5-7-14(15)18-12(2)19/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHSEWJZFCMCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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